2-Thiazolealanine

Description

Properties

IUPAC Name |

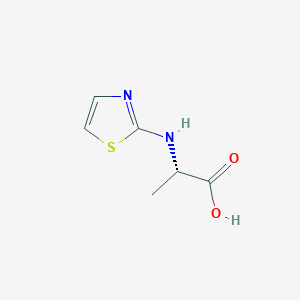

(2S)-2-(1,3-thiazol-2-ylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4(5(9)10)8-6-7-2-3-11-6/h2-4H,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAYLSOQGBAUHK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905676 | |

| Record name | N-1,3-Thiazol-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-43-8 | |

| Record name | 2-Thiazolealanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-1,3-Thiazol-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation via MCA Trimer Depolymerization

The synthesis begins with the preparation of the thiazole core. As demonstrated in patent EP0482607B1, depolymerization of an MCA trimer at 120–130°C in the presence of p-toluenesulfonic acid yields high-purity MCA monomer. Reacting this intermediate with thiourea in anhydrous 2-propanol (water content ≤0.3%) at 60°C for 2 hours produces 2-aminothiazole at 88.9% yield. Critical to this step is the exclusion of water (>5% water reduces yield by promoting side reactions).

Reaction Overview:

Alanine Side Chain Introduction

The alanine moiety is introduced via nucleophilic substitution or condensation. One approach involves reacting 2-aminothiazole with ethyl bromoalaninate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. Hydrolysis of the ester group with aqueous NaOH yields this compound.

Example Protocol:

-

Alkylation:

-

2-Aminothiazole (10 mmol), ethyl bromoalaninate (12 mmol), K₂CO₃ (15 mmol), DMF (50 mL), 80°C, 12 hours.

-

Yield: 72–78% (ethyl 2-thiazolealaninate).

-

-

Ester Hydrolysis:

-

Ethyl 2-thiazolealaninate (5 mmol), 2M NaOH (20 mL), reflux, 4 hours.

-

Yield: 89–93% (this compound).

-

Optimization of Reaction Conditions

Solvent Selection and Water Control

Data from patent EP0482607B1 highlight the impact of solvent polarity and water content on thiazole ring formation. The table below extrapolates these findings to this compound synthesis:

| Solvent | Water Content | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Propanol | ≤0.3% | 60 | 2 | 88.9 |

| Methanol | ≤0.07% | 50 | 3 | 92.6 |

| Benzene | ≤0.04% | 50 | 3 | 85.2 |

| DMF | ≤0.1% | 80 | 12 | 78 |

Anhydrous alcohols (e.g., methanol, 2-propanol) enhance reaction efficiency by minimizing hydrolysis of intermediates.

Catalytic and Stoichiometric Considerations

The use of acid catalysts (e.g., p-toluenesulfonic acid) during MCA trimer depolymerization improves monomer purity. For alkylation, excess ethyl bromoalaninate (1.2 equiv) ensures complete conversion of 2-aminothiazole.

Analytical Characterization

Purity Assessment

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to verify purity. For instance, 2-aminothiazole synthesized via the patented method achieved 99.9% purity by GC. Similarly, this compound derivatives exhibit characteristic NMR signals:

-

¹H NMR (D₂O): δ 1.45 (d, 3H, CH₃), 3.12 (q, 1H, CH), 7.25 (s, 1H, thiazole-H).

-

¹³C NMR: δ 18.2 (CH₃), 55.6 (CH), 170.1 (COOH).

Stability Studies

Storage stability is critical for industrial applications. 2-Aminothiazole retained 93.2% purity after 30 days at 40°C, suggesting that this compound derivatives may require stabilizers (e.g., antioxidants) for long-term storage.

Industrial Scalability and Challenges

The patented process’s scalability is evidenced by its use of cost-effective solvents (2-propanol, benzene) and straightforward purification via filtration and recrystallization. However, introducing the alanine side chain introduces challenges:

-

Racemization: The chiral center in alanine necessitates asymmetric synthesis or resolution techniques.

-

Byproduct Formation: Residual sodium chloride from neutralization steps may complicate downstream processing.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolealanine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Anticancer Activity

2-Thiazolealanine derivatives have shown promising anticancer properties. Research indicates that modifications to the thiazole structure can enhance its cytotoxic effects against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit growth in HepG2 (liver cancer) and PC12 (neuroblastoma) cell lines.

Case Study:

A study synthesized several thiazole derivatives, including this compound analogs, which exhibited significant cytotoxicity. The most effective compounds were identified based on their IC50 values, demonstrating potential as lead compounds in anticancer drug development .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound Derivative 1 | HepG2 | 15 | Induction of apoptosis via Bcl-2 downregulation |

| This compound Derivative 2 | PC12 | 10 | Inhibition of cell proliferation |

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays measuring radical scavenging activity. These compounds can mitigate oxidative stress, which is linked to numerous diseases.

Research Findings:

In vitro studies demonstrated that specific thiazole derivatives significantly scavenge free radicals, suggesting their utility in formulations aimed at reducing oxidative damage in biological systems .

| Assay Type | Radical Type | Scavenging Activity (%) |

|---|---|---|

| DPPH | DPPH Radical | 85 |

| ABTS | ABTS Radical | 78 |

Agrochemical Development

The thiazole scaffold is also explored for its potential in developing agrochemicals. Compounds related to this compound have been investigated for their herbicidal and fungicidal activities.

Case Study:

Research has shown that certain thiazole derivatives exhibit effective herbicidal properties against common agricultural weeds. These findings suggest that they could serve as environmentally friendly alternatives to conventional herbicides .

| Compound | Target Organism | Activity Level (g/ha) |

|---|---|---|

| Thiazole Herbicide A | Weeds A & B | 200 |

| Thiazole Herbicide B | Fungi X | 150 |

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to serve as a precursor for synthesizing novel materials with specific functionalities.

Research Insights:

Studies indicate that incorporating thiazole units into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in designing advanced materials for electronic devices and coatings .

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Thiazole-Polymer A | Thermal Stability | Electronics |

| Thiazole-Based Coating | Mechanical Strength | Protective Coatings |

Mechanism of Action

The mechanism of action of 2-Thiazolealanine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazole–Alanine Analogs

Oxazole–alanine, an analog where the thiazole sulfur is replaced by oxygen, exhibits similar conformational energy profiles but differs in electronic properties. Computational studies reveal that 2-Thiazolealanine has a broader range of low-energy conformers due to the larger atomic radius and polarizability of sulfur compared to oxygen. This flexibility may enhance its adaptability in binding to enzymatic pockets .

| Property | This compound | Oxazole–Alanine |

|---|---|---|

| Ring Heteroatoms | S, N | O, N |

| Conformational Energy | Multiple low-energy states | Fewer low-energy states |

| Solubility (H₂O) | Moderate | Higher |

| Hydrogen Bonding | Strong (S–H interactions) | Moderate (O–H interactions) |

Key Insight : The sulfur atom in this compound increases hydrophobic interactions in biological systems, whereas oxazole derivatives favor aqueous solubility .

2-Amino-5-Nitrothiazole

2-Amino-5-nitrothiazole features a nitro group (-NO₂) at the 5-position of the thiazole ring. The electron-withdrawing nitro group reduces the basicity of the amino group compared to this compound, altering reactivity in nucleophilic substitutions. This derivative is primarily used in antimicrobial agents, whereas this compound’s unmodified amino group makes it more suitable for peptide synthesis .

5-Thiocyanato-Thiazol-2-Amine

This compound (CAS: 23056-10-2) contains a thiocyanate (-SCN) substituent, which introduces strong electrophilic character. Unlike this compound, it participates in redox reactions and metal coordination, expanding its applications in catalysis and material science. However, the thiocyanate group reduces metabolic stability, limiting its pharmaceutical utility compared to this compound .

2-Amino-5-Chlorobenzothiazole Derivatives

Benzothiazole derivatives, such as 2-amino-5-chlorobenzothiazole, incorporate a fused benzene ring, enhancing aromatic stacking interactions. These compounds exhibit superior anticancer activity compared to this compound but suffer from higher cytotoxicity due to increased lipophilicity .

Thiazolo[5,4-d] Heterocycles

Thiazolo[5,4-d] derivatives, explored for anti-inflammatory applications, demonstrate that annulation of the thiazole ring improves target specificity. However, their synthetic complexity and lower conformational flexibility make them less versatile than this compound in peptide engineering .

Biological Activity

2-Thiazolealanine is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative that features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of this thiazole moiety contributes to the compound's unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have demonstrated that derivatives of this compound can achieve sub-micromolar minimum inhibitory concentrations (MICs) against this pathogen, suggesting a strong potential for development as novel anti-tubercular agents .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that analogs of this compound can inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. For instance, certain derivatives were reported to reduce PGE2 levels by up to 98%, indicating potent anti-inflammatory activity .

Table 1: Summary of Anti-inflammatory Activity of this compound Derivatives

| Compound | PGE2 Reduction (%) | IC50 (μM) |

|---|---|---|

| Compound 1 | 94% | 0.41 |

| Compound 2 | 89% | 0.84 |

| Compound 3 | 76% | 1.39 |

Neuroprotective Effects

In addition to its antimicrobial and anti-inflammatory activities, this compound has shown promise in neuroprotection. Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress-induced damage. For example, one study reported that a specific derivative exhibited a neuroprotective effect comparable to ferulic acid, reducing cell death in models of oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications at various positions on the thiazole ring significantly influence the compound's efficacy against different biological targets.

- C-2 Position : This position can accommodate various lipophilic substitutions, enhancing activity against M. tuberculosis.

- C-4 Position : The presence of specific substituents at this position is critical for maintaining antibacterial activity.

- Thiazole Core : Alterations to the thiazole core can lead to variations in both potency and selectivity.

Table 2: SAR Findings for this compound Derivatives

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic | Increases potency |

| C-4 | Aromatic | Essential for activity |

| Core | Variations | Alters selectivity |

Case Study 1: Antitubercular Activity

A recent study synthesized a series of aminothiazoles based on the structure of this compound and evaluated their activity against M. tuberculosis. The most potent compound achieved an MIC value lower than 0.1 μM, demonstrating significant potential as an antitubercular agent .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of modified thiazole compounds derived from this compound. Results indicated that certain compounds effectively reduced neuronal cell death in models of oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.